molecular formula C25H20F2N2O5S B2881342 N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866808-54-0

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2881342
CAS No.: 866808-54-0
M. Wt: 498.5
InChI Key: ALGGRCFFLOUFEM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a fluorophenyl group, a sulfonyl group, and a quinolinone group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of the functional groups .

Scientific Research Applications

Structural and Synthetic Insights

Quinoline derivatives, including those similar to N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, have been extensively studied for their structural aspects and properties. For instance, Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their interaction with mineral acids and the formation of gels and crystalline salts. Their research highlights the complex structural behavior of these compounds, which can form host–guest complexes with enhanced fluorescence emission under specific conditions (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Applications

Sulfonamide derivatives, closely related to the chemical structure of interest, have been evaluated for their cytotoxic activities against various cancer cell lines. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and screened them for anticancer activity, identifying compounds with potent effects against breast and colon cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). This suggests potential therapeutic applications for compounds with similar structural features, including N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide.

Fluorescence and Sensing Applications

Compounds structurally related to N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide have been utilized in developing fluorescent sensors and labels. For example, Zhang et al. (2011) designed europium(III) complexes for fluorescent pH probes, demonstrating high sensitivity in monitoring pH changes (Zhang, Jiao, Jing, Wu, He, & Duan, 2011). Such insights could inform the development of novel fluorescent sensors based on the structural framework of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, this could depend on a variety of factors, including its ability to interact with specific proteins or other biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O5S/c1-2-34-19-8-6-18(7-9-19)28-24(30)15-29-14-23(25(31)21-13-17(27)5-12-22(21)29)35(32,33)20-10-3-16(26)4-11-20/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGGRCFFLOUFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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